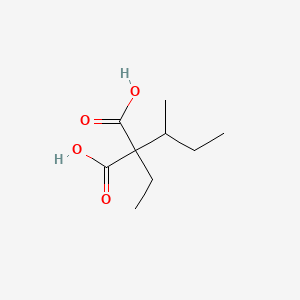

2-Sec-butyl-2-ethylmalonic acid

Description

Malonic acid (propanedioic acid) and its derivatives are pivotal in organic synthesis, particularly in the malonic ester synthesis for constructing carboxylic acids and heterocycles .

Properties

CAS No. |

4372-17-2 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-butan-2-yl-2-ethylpropanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-4-6(3)9(5-2,7(10)11)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

GFYCUEYACNCMPX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Ethyl-2-methylmalonic Acid

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol (exact mass: 146.0579)

- Substituents : Ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the central carbon.

- Its ester derivatives are likely used in synthetic pathways analogous to the malonic ester synthesis .

2-Ethylmalonic Acid

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.11 g/mol

- Substituents : A single ethyl group at the central carbon.

- Properties: The monosubstituted structure may enhance acidity compared to disubstituted analogs due to reduced steric effects. This compound serves as an intermediate in synthesizing branched carboxylic acids .

2-Ethyl-2-m-nitrobenzylmalonic Acid

- Molecular Formula: C₁₂H₁₃NO₆

- Molecular Weight : 267.24 g/mol

- Substituents: Ethyl and m-nitrobenzyl (-C₆H₄NO₂) groups.

- Properties : The nitro group introduces electron-withdrawing effects, increasing acidity and altering solubility. Such derivatives are valuable in pharmaceutical synthesis for introducing aromatic moieties .

Malonic Acid Esters

Diethyl 2-Butylmalonate

- Molecular Formula : Likely C₁₁H₂₀O₄ (inferred from structure).

- Substituents : Butyl (-CH₂CH₂CH₂CH₃) group at the central carbon, with ethyl ester (-COOCH₂CH₃) groups.

- Used in malonic ester synthesis to generate substituted acetic acids via alkylation and decarboxylation .

Succinic Acid Derivatives

2-Ethyl-2-methylsuccinic Acid

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : ~160.16 g/mol (estimated).

- Substituents : Ethyl and methyl groups on the β-carbon of succinic acid (butanedioic acid).

- Properties : Compared to malonic acid derivatives, succinic acid analogs have longer carbon chains, reducing acidity (pKa ~4.2 vs. ~2.8 for malonic acid). Applications include polymer synthesis and chiral resolution due to stereocenters .

Comparative Analysis Table

Key Research Findings

Steric Effects : Disubstitution (e.g., ethyl + methyl) in malonic acids significantly reduces reaction rates in decarboxylation due to steric hindrance, as seen in 2-ethyl-2-methylmalonic acid .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in 2-ethyl-2-m-nitrobenzylmalonic acid) increase acidity and alter reaction pathways in nucleophilic substitutions .

Ester Utility : Diethyl esters like diethyl 2-butylmalonate are preferred in synthesis for their volatility and ease of alkylation, enabling efficient carbon-chain elongation .

Preparation Methods

Lithium Hydroxide-Mediated Ester Cleavage

A study from the University of Greenwich outlines the hydrolysis of dimethyl 2-butyl-2-(3-oxobutyl)malonate using LiOH·H₂O in a 1:1 methanol-water mixture. Although this example pertains to a related compound, the protocol is directly applicable to 2-sec-butyl-2-ethylmalonic acid synthesis. Key steps include:

-

Refluxing the ester (0.4 g, 1.55 mmol) with LiOH·H₂O (0.195 g, 4.64 mmol) for 12 hours.

-

Acidification with 1 M HCl to pH 1.

Yield Optimization :

-

Solvent Ratio : A 1:1 methanol-water balance ensures complete ester solubility while facilitating hydroxide ion attack.

-

Temperature Control : Reflux conditions (65–70°C) prevent premature precipitation of the dicarboxylic acid.

Comparative Analysis of Hydrolysis Agents

While LiOH is effective, alternative bases like NaOH or KOH may alter reaction kinetics. For instance, NaOH in ethanol-water mixtures often requires longer reaction times (24–48 hours) but reduces costs for industrial applications.

Synthetic Route Optimization and Challenges

Byproduct Formation and Mitigation

Early methods using alcoholic solvents for alkylation suffered from <10% yields due to ester cleavage. The modern approach reduces byproducts through:

-

Strict Temperature Control : Maintaining 100–110°C prevents thermal decomposition of Grignard intermediates.

-

Inert Atmosphere : Nitrogen or argon minimizes oxidation of sodium intermediates.

Industrial-Scale Production Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.